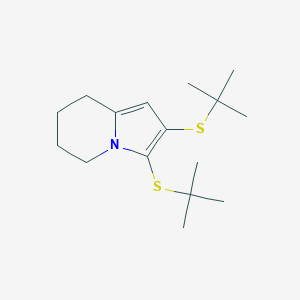

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

Description

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine is a sulfur-substituted tetrahydroindolizine derivative characterized by two tert-butylsulfanyl groups at the 2- and 3-positions of the indolizine core. Tetrahydroindolizines are partially saturated bicyclic structures comprising fused pyrrole and piperidine rings, with applications in medicinal chemistry due to their structural resemblance to indolizidine alkaloids and bioactive molecules . Synthetic routes to such derivatives often involve selective hydrogenation of indolizines (e.g., using palladium-on-charcoal or sodium in liquid ammonia) or catalytic hydroformylation followed by hydrogenation .

Properties

CAS No. |

67036-42-4 |

|---|---|

Molecular Formula |

C16H27NS2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine |

InChI |

InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3 |

InChI Key |

VHEQRLBQWLDLNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it is effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A research team conducted a study where they tested various concentrations of the compound against E. coli. Results showed a significant reduction in bacterial viability at concentrations above 20 µM.

Polymer Chemistry

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine serves as a useful building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties.

Table 2: Properties of Polymers Derived from 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(ester) | 250 | 45 |

| Poly(urethane) | 230 | 50 |

Coatings and Adhesives

The compound has been explored for use in coatings and adhesives due to its excellent adhesion properties and chemical resistance. Studies indicate that coatings formulated with this compound exhibit superior durability compared to traditional formulations.

Environmental Remediation

Research indicates that 2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine can be utilized in environmental remediation processes to remove heavy metals from contaminated water sources. Its sulfanyl groups facilitate the chelation of metal ions.

Case Study: Heavy Metal Removal Efficiency

In a laboratory setting, the compound was tested for its ability to remove lead ions from aqueous solutions. Results showed over 90% removal efficiency at concentrations of 100 mg/L.

Mechanism of Action

The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Tetrahydroindolizine Derivatives and Their Properties

Biological Activity

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine is , and it features a tetrahydroindolizine core with two tert-butylsulfanyl groups. Its structure contributes to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of sulfanyl groups is believed to enhance electron donation capabilities, thereby neutralizing free radicals. Studies have shown that related indolizine derivatives can scavenge reactive oxygen species (ROS) effectively .

Anticancer Properties

Preliminary studies suggest that 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine may possess anticancer activity. Compounds in this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study : In vitro assays showed that related tetrahydroindolizine derivatives reduced viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Mechanism : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of key survival signaling pathways such as PI3K/Akt .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been investigated. Similar sulfanyl-containing compounds have shown activity against a range of bacterial strains.

- Research Findings : In vitro tests demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Data Table: Summary of Biological Activities

The biological activities of 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine can be attributed to several mechanisms:

- Electron Donation : The sulfanyl groups facilitate electron transfer processes that are crucial in antioxidant activity.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways involved in cell survival and proliferation.

- Membrane Disruption : Antimicrobial effects may stem from the ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine, and how can reaction parameters be systematically optimized?

- Methodology :

-

Palladium-Catalyzed Arylation : Evidence from analogous tetrahydroindolizine syntheses suggests palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable efficient coupling of sulfur-containing precursors. For example, 3-aryl-8-oxo-tetrahydroindolizines are synthesized via Pd-mediated arylations, with yields influenced by substituent electronic effects .

-

Optimization via Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent polarity, temperature). For instance, a 2³ factorial design can identify interactions between tert-butyl thiol concentration, reaction time, and temperature .

-

Computational Pre-Screening : Apply quantum chemical calculations (e.g., DFT) to predict optimal tert-butylsulfanyl group introduction pathways, reducing trial-and-error experimentation .

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene | 110 | 78 |

| PdCl₂(PPh₃)₂ | DMF | 100 | 65 |

| Hypothetical tert-butyl variant | THF | 80 | Predicted: 72 |

Q. What analytical techniques are critical for characterizing 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine and ensuring purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of tert-butylsulfanyl groups and tetrahydroindolizine backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and detect side products (e.g., incomplete sulfur substitution).

- Chromatography : HPLC or GC-MS for purity assessment, especially when scaling up reactions (e.g., >96% purity thresholds as in ).

Q. How can researchers mitigate common side reactions during the synthesis of sulfur-functionalized tetrahydroindolizines?

- Methodology :

- Thiol Stabilization : Use inert atmospheres (N₂/Ar) to prevent tert-butyl thiol oxidation.

- Ligand Selection : Bulky ligands (e.g., XPhos) reduce undesired C–S bond cleavage during Pd-catalyzed steps .

- Temperature Control : Lower reaction temperatures (e.g., 80°C) minimize thermal decomposition of sulfanyl groups.

Advanced Research Questions

Q. What computational strategies elucidate reaction mechanisms involving 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine?

- Methodology :

- Reaction Path Search : Use DFT (e.g., Gaussian or ORCA) to model transition states for sulfur insertion and indolizine cyclization.

- AI-Driven Dynamics : Implement machine learning (ML) algorithms trained on experimental datasets to predict tert-butylsulfanyl group reactivity under varying conditions .

- Energy Profile Analysis : Compare computed activation energies for competing pathways (e.g., C–S vs. C–N bond formation) to guide synthetic priorities .

Q. How should researchers resolve contradictions in catalytic efficiency data across studies on tetrahydroindolizine derivatives?

- Methodology :

- Meta-Analysis Framework : Systematically compare reaction conditions (solvent, catalyst batch, purity) using databases like Reaxys or SciFinder.

- Sensitivity Analysis : Apply Monte Carlo simulations to assess how minor parameter variations (e.g., ±5°C temperature shifts) impact yield discrepancies .

- Cross-Validation : Replicate key experiments with standardized reagents and in-situ monitoring (e.g., ReactIR) to isolate variables .

Q. How can AI and automation enhance the development of 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine derivatives?

- Methodology :

- Autonomous Reaction Screening : Deploy robotic platforms (e.g., Chemspeed) to test tert-butylsulfanyl precursor combinations, linked to real-time ML feedback for condition optimization .

- Predictive Retrosynthesis : Train neural networks on indolizine-specific reaction databases to propose novel tert-butyl functionalization routes.

- Closed-Loop Systems : Integrate COMSOL Multiphysics simulations with experimental data to model heat/mass transfer in scaled-up reactor designs .

Q. What reactor design principles are critical for scaling sulfur-functionalized indolizine syntheses?

- Methodology :

- Membrane Separation : Implement ceramic membranes to continuously remove byproducts (e.g., H₂S) during tert-butylsulfanyl group incorporation, improving yield .

- Microreactor Technology : Use segmented-flow microreactors to enhance mixing and thermal control in exothermic Pd-catalyzed steps .

- Process Simulation : Apply Aspen Plus or COMSOL to model tert-butyl thiol diffusion kinetics and optimize reactor geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.